
3-Bromo-2-chloro-N-Boc-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-chloro-N-Boc-L-phenylalanine is a synthetic compound with the molecular formula C14H17BrClNO4 and a molecular weight of 378.65 g/mol . It is a derivative of L-phenylalanine, an essential amino acid, and is often used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 3-Bromo-2-chloro-N-Boc-L-phenylalanine typically involves the protection of the amino group of L-phenylalanine with a tert-butoxycarbonyl (Boc) group, followed by bromination and chlorination of the aromatic ring. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and solvent conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
3-Bromo-2-chloro-N-Boc-L-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Common reagents used in these reactions include nucleophiles for substitution, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Bromo-2-chloro-N-Boc-L-phenylalanine is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, where the Boc group serves as a protecting group for the amino function.
Pharmaceutical Research: The compound is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in studies involving enzyme-substrate interactions and protein modifications.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-chloro-N-Boc-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group protects the amino function during synthetic processes, allowing for selective reactions at other sites on the molecule. Upon deprotection, the free amino group can participate in further biochemical interactions .
Comparaison Avec Des Composés Similaires
3-Bromo-2-chloro-N-Boc-L-phenylalanine can be compared with other similar compounds, such as:
3-Bromo-2-chloro-N-Fmoc-L-phenylalanine: Similar in structure but with a different protecting group (Fmoc) instead of Boc.
N-Boc-3-bromo-L-phenylalanine: Lacks the chlorine atom, making it less versatile in certain reactions.
The uniqueness of this compound lies in its dual halogenation (bromine and chlorine) and the presence of the Boc protecting group, which provides specific reactivity and protection during synthetic processes.
Propriétés
Formule moléculaire |
C14H17BrClNO4 |
|---|---|
Poids moléculaire |
378.64 g/mol |
Nom IUPAC |
(2S)-3-(3-bromo-2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17BrClNO4/c1-14(2,3)21-13(20)17-10(12(18)19)7-8-5-4-6-9(15)11(8)16/h4-6,10H,7H2,1-3H3,(H,17,20)(H,18,19)/t10-/m0/s1 |
Clé InChI |
NXDKZWPRBMBGMI-JTQLQIEISA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC1=C(C(=CC=C1)Br)Cl)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=C(C(=CC=C1)Br)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


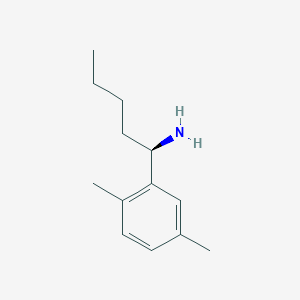

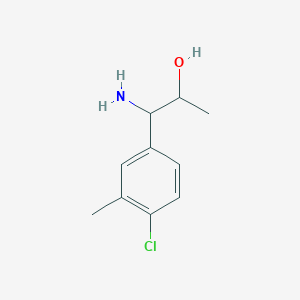
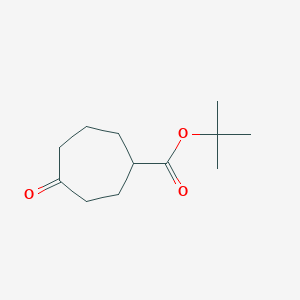
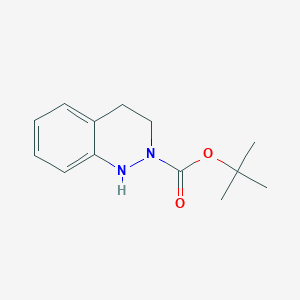
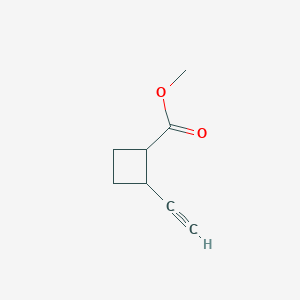

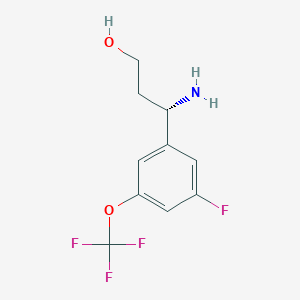

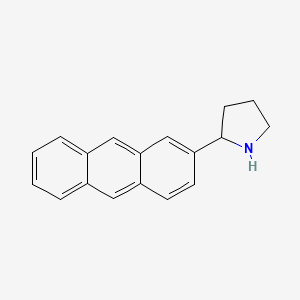
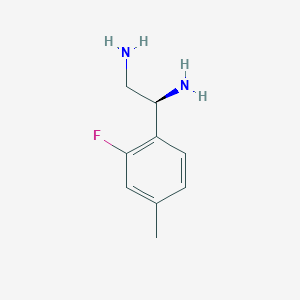
![6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclopropane-1,2'-inden]-1'(3'H)-one](/img/structure/B13044078.png)


